molecular formula C16H18N2O B6362153 3-Methyl-1-(naphthalene-2-carbonyl)piperazine CAS No. 1240581-48-9

3-Methyl-1-(naphthalene-2-carbonyl)piperazine

Cat. No. B6362153
CAS RN: 1240581-48-9
M. Wt: 254.33 g/mol
InChI Key: GDBYULGHIAWZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “3-Methyl-1-(naphthalene-2-carbonyl)piperazine” are not available, piperazine derivatives can be synthesized through various methods. For instance, unsaturated piperazine and homopiperazine derivatives can be synthesized by acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride .

Mechanism of Action

3-Methyl-1-(naphthalene-2-carbonyl)piperazine has been shown to bind to a variety of different receptors, including the dopamine receptor and the serotonin receptor, as well as to a variety of enzymes, including cytochrome P450 enzymes. This compound has also been shown to interact with a variety of G-protein coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of monoamine oxidase, the inhibition of acetylcholinesterase, the inhibition of adenosine reuptake, and the inhibition of dopamine reuptake. This compound has also been shown to have a variety of effects on the cardiovascular system, including the inhibition of angiotensin converting enzyme and the inhibition of calcium channels.

Advantages and Limitations for Lab Experiments

The use of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine in laboratory experiments has a number of advantages. This compound is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been shown to be unstable in certain conditions and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine in scientific research. These include the development of new synthetic methods to produce this compound, the development of more effective and selective inhibitors of different drug targets, and the further study of the biochemical and physiological effects of this compound. Additionally, this compound could be used to study the effects of drugs on a variety of other biological processes, such as cell proliferation and apoptosis.

Synthesis Methods

3-Methyl-1-(naphthalene-2-carbonyl)piperazine can be synthesized from naphthalene-2-carbonyl chloride and 3-methylpiperazine. The reaction is carried out in a basic solution of sodium hydroxide and isomerizes the starting materials to produce the desired product. The reaction is shown below:
Naphthalene-2-carbonyl chloride + 3-methylpiperazine → this compound

Scientific Research Applications

3-Methyl-1-(naphthalene-2-carbonyl)piperazine has been used in a variety of scientific research applications, including the study of drug metabolism and pharmacokinetics, the study of drug-receptor interactions, and the study of enzyme inhibition. This compound has also been used in the study of drug-induced changes in cell signaling pathways and in the study of drug-induced changes in gene expression.

properties

IUPAC Name

(3-methylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-11-18(9-8-17-12)16(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBYULGHIAWZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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